molecular formula C10H11F2N B1317459 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 907973-46-0

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1317459
M. Wt: 183.2 g/mol
InChI Key: CUGDJBUUTWZPCY-UHFFFAOYSA-N
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Description

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (DTFNA) is an organic compound with a unique chemical structure and a wide range of potential applications in the scientific and medical fields. It is a derivative of the naphthalene ring system, and is a member of the tetrahydronaphthalene family of compounds. DTFNA has been studied for its potential use in the synthesis of pharmaceuticals, its ability to act as a catalyst in the synthesis of organic compounds, and its potential as a biochemical and physiological modulator.

Scientific Research Applications

Liquid Crystal Materials for Displays

Research by Kusumoto et al. (2004) highlights the design and synthesis of liquid crystal materials featuring a fluoro-substituted tetrahydronaphthalene structure, specifically targeting active matrix LCDs. The study synthesizes 6-aryl-5,7-difluoro-1,2,3,4-tetrahydronaphthalenes from 5,7-difluoro-1,2,3,4-tetrahydronaphthalene-2-one. These compounds exhibit promising properties like a wide nematic temperature range and significant dielectric anisotropy, making them valuable for TFT-display liquid crystal mixtures (Kusumoto et al., 2004).

Synthetic Intermediates for Bioactive Compounds

Wei-dong's (2013) research discusses the synthesis of 1,2,3,4-tetrahydronaphthalen-1-amine derivatives as crucial intermediates for bioactive compounds. The study involves acylation and stereoselective reduction processes, showcasing the compounds' significance in synthesizing aminonaphthyl ketones and alcohols, which have potential applications in developing new bioactive molecules (Men Wei-dong, 2013).

Dopaminergic Compounds Synthesis

Öztaşkın et al. (2011) provide a method for synthesizing dopaminergic 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, starting from 2-naphthoic acid. The compound, synthesized as a biologically active title compound, indicates potential applications in pharmaceuticals, specifically targeting dopaminergic pathways (Öztaşkın, S. Göksu, H. SeÇen, 2011).

Advanced Organic Synthesis Techniques

Han et al. (2007) developed a large-scale stereoselective synthesis process for (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, demonstrating a multikilogram-scale production method. This process highlights the compound's utility in synthesizing complex molecules with high purity and yield, valuable in pharmaceutical manufacturing (Han et al., 2007).

properties

IUPAC Name

5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGDJBUUTWZPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233199
Record name 5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

CAS RN

907973-46-0
Record name 5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=907973-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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